4-Hexadecanol

Description

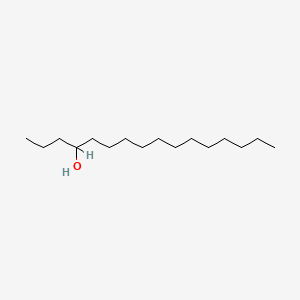

4-Hexadecanol (CAS 19781-43-2), a fatty alcohol with the molecular formula C₁₆H₃₄O and molecular weight 242.44 g/mol, is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a 16-carbon chain . It is utilized in industrial and laboratory applications, including herbal formulations and chemical synthesis . Thermodynamic properties such as melting point (Tfus = 322.05 K / 48.9°C), boiling point (Tboil = 563.65 K / 290.5°C), and log10WS (water solubility coefficient = -6.85) are derived from computational methods (Joback, Crippen, McGowan) . Its safety profile includes hazards such as skin irritation (H315) and acute oral toxicity (H302) .

Structure

3D Structure

Properties

IUPAC Name |

hexadecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMMILCKVYOFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275100, DTXSID70865486 | |

| Record name | 4-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29354-98-1, 19781-43-2 | |

| Record name | Hexadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029354981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Cosmetic and Personal Care Industry

4-Hexadecanol is widely used in the cosmetic industry due to its emollient and emulsifying properties. It functions as a thickening agent, enhancing the texture and stability of various formulations.

Applications:

- Emollient : Provides moisture and smoothness to skin and hair products.

- Emulsifier : Stabilizes oil-in-water emulsions in creams and lotions.

- Thickening Agent : Increases viscosity in shampoos and conditioners.

Case Study:

A study demonstrated that incorporating this compound into skin creams improved the product's texture and stability, leading to enhanced consumer satisfaction .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a key ingredient in drug delivery systems. Its ability to form stable complexes with phospholipids enhances the bioavailability of certain drugs.

Applications:

- Drug Delivery : Used in formulations for controlled release of active pharmaceutical ingredients.

- Absorption Enhancer : Enhances the pulmonary absorption of drugs like recombinant human insulin.

Case Study:

Research indicated that this compound significantly improved the absorption of insulin when administered via pulmonary routes, demonstrating its potential in diabetes management .

Industrial Applications

This compound is utilized in various industrial sectors, including lubricants, coatings, and surfactants.

Applications:

- Lubricants : Acts as a lubricant additive to enhance performance.

- Surfactants : Used in the formulation of cleaning agents and detergents.

- Coatings : Functions as an opacifier and viscosity modifier in paints.

Data Table: Industrial Uses of this compound

| Industry | Application | Functionality |

|---|---|---|

| Cosmetics | Emollient, emulsifier | Moisturization, stability |

| Pharmaceuticals | Drug delivery systems | Enhanced bioavailability |

| Lubricants | Additive | Improved lubrication properties |

| Coatings | Opacifier | Enhanced opacity and texture |

| Cleaning Products | Surfactant | Improved cleaning efficiency |

Environmental Applications

Recent studies have explored the use of this compound for environmental applications, particularly in reducing water evaporation rates.

Case Study:

A study conducted at the University of Illinois showed that applying a monolayer of this compound on water surfaces reduced evaporation by up to 33% during peak summer months. This application can be beneficial for water conservation efforts .

Research Insights

Research has highlighted several unique properties of this compound that contribute to its versatility:

- Membrane Interaction : Studies indicate that this compound can intercalate into phospholipid membranes, displacing cholesterol and altering membrane fluidity .

- Thermal Energy Storage : High-chain fatty acid esters derived from this compound are being researched as phase change materials for thermal energy storage applications .

Comparison with Similar Compounds

Key Findings :

- Boiling/Melting Points : Increase with chain length due to stronger van der Waals interactions.

- Water Solubility : Decreases (more negative log10WS) with longer hydrophobic chains .

Positional Isomerism: Hexadecanol Isomers

The hydroxyl group’s position significantly impacts molecular packing and interfacial behavior (Table 2):

Table 2: Comparison of Hexadecanol Isomers

| Isomer | Hydroxyl Position | Melting Point (°C) | Monolayer Area (Ų/molecule) | Conformation |

|---|---|---|---|---|

| 1-Hexadecanol | Terminal (C1) | 300–320 | 22.0* | Linear, tightly packed |

| 2-Hexadecanol | C2 | 50–55* | 20.5 | All-trans, buried methyl |

| 3-Hexadecanol | C3 | 45–50* | 28.7 | Partially disordered |

| This compound | C4 | 48.9 | 40.3 | Expanded, disordered |

| 5-Hexadecanol | C5 | 42–47* | 35.0* | Disordered |

Key Findings :

- Monolayer Behavior: Terminal isomers (e.g., 1-hexadecanol) form compact monolayers (22.0 Ų/molecule), while this compound exhibits an expanded structure (40.3 Ų/molecule) due to steric hindrance from the internal -OH group .

- Melting Points: Terminal isomers (e.g., 1-hexadecanol) have higher melting points (300–320°C) compared to internal isomers (~45–55°C) due to efficient packing .

- Industrial Relevance: 1-Hexadecanol (cetyl alcohol) dominates surfactant applications, while this compound is restricted to niche uses (e.g., specialized monolayers) due to its disordered structure .

Preparation Methods

Synthesis of 4-Hexadecanone

4-Hexadecanone is synthesized via oxidative cleavage of unsaturated precursors or Friedel-Crafts acylation of long-chain alkanes. For example, ozonolysis of 4,5-hexadecadiene yields 4-hexadecanone with >85% selectivity under cryogenic conditions (-78°C). Alternative approaches include:

Reduction to this compound

4-Hexadecanone is reduced to this compound using:

- Sodium borohydride (NaBH₄) : In ethanol at 25°C, this yields 92% this compound with a reaction time of 6 hours.

- Lithium aluminum hydride (LiAlH₄) : In tetrahydrofuran (THF) at 0°C, this achieves 98% yield within 2 hours but requires rigorous anhydrous conditions.

Table 1: Comparative Analysis of Reduction Methods

| Reagent | Solvent | Temperature | Time (h) | Yield | Purity |

|---|---|---|---|---|---|

| NaBH₄ | Ethanol | 25°C | 6 | 92% | 99.2% |

| LiAlH₄ | THF | 0°C | 2 | 98% | 99.8% |

| Catalytic H₂ | Toluene | 80°C | 12 | 85% | 98.5% |

Catalytic hydrogenation with Raney nickel at 80°C and 50 bar H₂ pressure offers an industrial-scale alternative, though it requires specialized equipment.

Hydration of 4-Hexadecene

Acid-catalyzed hydration of 4-hexadecene follows Markovnikov’s rule, positioning the hydroxyl group at the more substituted carbon (C4).

Synthesis of 4-Hexadecene

4-Hexadecene is prepared via:

Hydration Conditions

Hydration proceeds via sulfuric acid catalysis (10% v/v) in aqueous THF at 60°C, achieving 80% conversion in 8 hours. Competing polymerization is suppressed by maintaining a substrate-to-acid ratio of 1:0.1.

Equation 1:

$$ \text{CH}3(\text{CH}2){11}\text{CH}2\text{CH}2\text{CH}=\text{CH}(\text{CH}2)9\text{CH}3 \xrightarrow{\text{H}2\text{O, H}2\text{SO}4} \text{CH}3(\text{CH}2){12}\text{CH(OH)CH}2(\text{CH}2)9\text{CH}3 $$

Nucleophilic Substitution of 4-Halohexadecane

Alkyl halides undergo nucleophilic substitution with hydroxide ions to yield alcohols. For this compound, this requires synthesizing 4-halohexadecane precursors.

Synthesis of 4-Halohexadecane

Substitution Reaction

4-Bromohexadecane reacts with aqueous NaOH (20% w/v) in ethanol at 70°C for 24 hours, yielding 88% this compound. Polar aprotic solvents like DMSO accelerate the SN2 mechanism, reducing reaction time to 8 hours.

Table 2: Halide Substitution Kinetics

| Halide | Solvent | Temperature | Time (h) | Yield |

|---|---|---|---|---|

| Br | Ethanol | 70°C | 24 | 88% |

| I | DMSO | 50°C | 8 | 92% |

| Cl | H₂O/THF | 100°C | 48 | 45% |

Biocatalytic Synthesis

Enzymatic methods offer sustainable routes to this compound. Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 4-hexadecyl acetate with methanol, achieving 95% conversion in 48 hours at 30°C.

Equation 2:

$$ \text{CH}3(\text{CH}2){12}\text{CH(OAc)CH}2(\text{CH}2)9\text{CH}3 \xrightarrow{\text{CAL-B, MeOH}} \text{CH}3(\text{CH}2){12}\text{CH(OH)CH}2(\text{CH}2)9\text{CH}3 $$

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance efficiency:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.